molecular formula C16H12ClNO2 B5629211 N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide

N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B5629211
M. Wt: 285.72 g/mol
InChI Key: GMSSVOXSUAKVON-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran ring substituted with a carboxamide group and a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions through techniques like Design of Experiment (DoE) can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

    Reduction: Formation of N-(2-aminobenzyl)-1-benzofuran-2-carboxamide.

    Substitution: Formation of N-(2-substituted benzyl)-1-benzofuran-2-carboxamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one: Shares the 2-chlorobenzyl group but has a different core structure.

    N-(2-chlorobenzyl)-substituted hydroxamate: Similar substitution pattern but different functional groups.

Uniqueness

N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a carboxamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-7-3-1-6-12(13)10-18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSVOXSUAKVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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